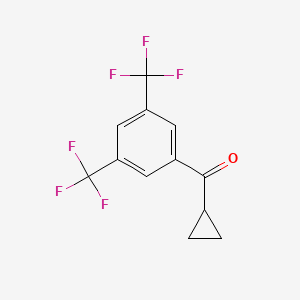

3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a cyclopropyl ketone moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl groups, known for their electron-withdrawing effects and stability.

Méthodes De Préparation

The synthesis of 3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Analyse Des Réactions Chimiques

3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding, particularly in the context of drug design.

Medicine: Due to its stability and bioactivity, it is explored as a potential lead compound in the development of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and advanced materials, benefiting from its chemical robustness and functional versatility.

Mécanisme D'action

The mechanism by which 3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with target proteins. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparaison Avec Des Composés Similaires

Compared to other trifluoromethyl-containing compounds, 3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone stands out due to its unique combination of a cyclopropyl ketone moiety and two trifluoromethyl groups. Similar compounds include:

Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in the rest of the molecular structure.

Cyclopropyl ketones: These compounds contain the cyclopropyl ketone moiety but lack the trifluoromethyl groups.

The presence of both functional groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone is a chemical compound notable for its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups significantly influences its reactivity and pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H8F6O

- Molecular Weight : Approximately 258.16 g/mol

- Physical State : Solid (white to almost white powder)

- Melting Point : 55 °C

The presence of two trifluoromethyl groups at the 3 and 5 positions of the phenyl ring enhances the compound's lipophilicity and stability, making it an interesting candidate for various biological applications.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. One notable pathway involves its role in modulating the activity of certain enzymes and receptors.

Enzyme Inhibition

Research indicates that compounds with trifluoromethyl groups can enhance potency against various biological targets. For instance, studies have shown that similar trifluoromethyl-substituted compounds exhibit increased inhibition of 5-hydroxytryptamine (5-HT) uptake compared to non-fluorinated analogs . This suggests a potential application in treating conditions related to serotonin dysregulation.

Apoptosis Induction

A study involving N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), a derivative of the compound, demonstrated significant anti-cancer effects. NHDC inhibited liver cancer cell growth through the activation of HNF 4α and downregulation of the STAT3 pathway, leading to apoptosis in HepG2 and Hep3B cells . This mechanism highlights the potential of trifluoromethyl-containing compounds in cancer therapy.

Case Studies

-

Anti-Cancer Activity

- Study Overview : NHDC was tested for its efficacy against liver cancer cells.

- Findings : Treatment with NHDC resulted in a dose-dependent inhibition of cell growth and colony formation. The compound also induced expression of apoptosis-regulating genes.

- : The study concluded that NHDC could be a promising candidate for liver cancer treatment due to its ability to inhibit tumor growth through specific molecular pathways .

-

Trifluoromethyl Group Influence

- Research Context : A review analyzed FDA-approved drugs containing trifluoromethyl groups.

- Key Insight : The inclusion of trifluoromethyl moieties was linked to enhanced pharmacological properties, such as increased potency and improved metabolic stability .

- Implication : This reinforces the importance of trifluoromethyl substitutions in drug design and development.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Cyclopropyl Ketone | Two trifluoromethyl groups |

| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide | Naphthofuran | Anti-cancer activity via HNF 4α modulation |

| 4-Trifluoromethylbenzophenone | Benzophenone | Different substitution pattern |

Propriétés

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-cyclopropylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6O/c13-11(14,15)8-3-7(10(19)6-1-2-6)4-9(5-8)12(16,17)18/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLXJDCPLOELMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.